3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide
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Overview
Description
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide is a complex organic compound that belongs to the class of oxazepines and oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide typically involves multi-step organic reactions. The key steps may include:
Formation of the oxazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxadiazole moiety: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the two moieties: The final step involves coupling the oxazepine and oxadiazole moieties through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazepines and oxadiazoles, such as:
- 2,3-dihydro-1,4-benzoxazepine
- 1,2,4-oxadiazole derivatives
Uniqueness
The uniqueness of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide lies in its specific structure, which combines the oxazepine and oxadiazole moieties. This unique combination may confer distinct biological activities and properties compared to other similar compounds.
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-16-6-2-4-8-18(16)23-25-21(31-26-23)11-10-20(28)24-12-13-27-14-17-7-3-5-9-19(17)30-15-22(27)29/h2-9H,10-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIDQVPMOUYUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCCN3CC4=CC=CC=C4OCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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